molecular formula C8H14O3 B1631667 Ethyl tetrahydropyran-4-carboxylate CAS No. 96835-17-5

Ethyl tetrahydropyran-4-carboxylate

Cat. No. B1631667
CAS RN: 96835-17-5
M. Wt: 158.19 g/mol
InChI Key: BCXINTIRMSZYKA-UHFFFAOYSA-N
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Description

Ethyl tetrahydropyran-4-carboxylate is a chemical compound with the molecular formula C8H14O3 . It is recognized as a useful protecting group for alcohols in organic synthesis .


Synthesis Analysis

The tetrahydropyranyl (Thp) group, which includes Ethyl tetrahydropyran-4-carboxylate, is especially useful for protecting the hydroxy group . It has several advantages, including low cost, ease of introduction, general stability to most non-acidic reagents, good solubility, and the ease with which it can be removed if the functional group it protects requires manipulation . Thp is a useful moiety for the side-chain protection of serine, threonine, and cysteine and is suitable for the Fmoc/tBu solid-phase peptide synthesis strategy .


Chemical Reactions Analysis

The tetrahydropyranyl (Thp) group is recognized as a useful protecting group for alcohols in organic synthesis . It is used in various types of reactions, including radical, Grignard, Wittig, organometallic, halogen-metal exchange, reduction, oxidation, epoxidation, amidation, esterification, metathesis, and other miscellaneous organic reactions .


Physical And Chemical Properties Analysis

Ethyl tetrahydropyran-4-carboxylate has a molecular weight of 158.195 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 209.5±33.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 44.6±3.0 kJ/mol and a flash point of 79.1±20.0 °C .

Scientific Research Applications

Corrosion Inhibition in Industrial Processes

  • Ethyl tetrahydropyran-4-carboxylate derivatives are utilized as corrosion inhibitors for mild steel, a crucial material in industrial pickling processes. These inhibitors demonstrate high efficiency and compatibility with mild steel, contributing to enhanced durability and reduced corrosion-related damages in industrial settings (Dohare, Ansari, Quraishi, & Obot, 2017).

Organic Synthesis and Chemical Reactions

  • The compound plays a significant role in organic synthesis, particularly in the formation of highly functionalized tetrahydropyridines through phosphine-catalyzed annulation reactions (Zhu, Lan, & Kwon, 2003).
  • It is also involved in the synthesis of various heterocyclic compounds like thiazolopyrimidines and thiazolodipyrimidines, showcasing its versatility in chemical transformations (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).

Crystallography and Structural Analysis

  • The compound's crystal structure has been determined, providing valuable insights into its molecular conformation and interactions. This information is essential for understanding its chemical behavior and potential applications in various fields (Kumar, Banerjee, Brahmachari, & Gupta, 2018).

Pest Control Research

  • Research into tetrahydropyran esters, including ethyl tetrahydropyran-4-carboxylate, has shown their potential as attractants for pests like cockroaches. This application could lead to more effective pest control strategies in both domestic and industrial settings (Shanker, Shriprakash, Mallikarjuna, & Vaidyanathaswamy, 1994).

Medicinal Chemistry

  • Ethyl tetrahydropyran-4-carboxylate derivatives have been explored in the context of medicinal chemistry, particularly in the synthesis of compounds that inhibit key enzymes involved in biological processes such as cholesterogenesis (Prugh et al., 1990).

Safety And Hazards

Ethyl tetrahydropyran-4-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

ethyl oxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(9)7-3-5-10-6-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXINTIRMSZYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541587
Record name Ethyl oxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl tetrahydropyran-4-carboxylate

CAS RN

96835-17-5
Record name Ethyl oxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

It is known that 4-hydroxymethyltetrahydropyran can be prepared in three steps: reaction of ethyl acetoacetate with ethylene oxide to form 3-(2-hydroxyethyl)gamma-butyrolactone (EP-A-246 581), rearrangement to ethyl tetrahydropyran-4-carboxylate (EP-A-284 969), and subsequent catalytic hydrogenation to form 4-hydroxymethyltetrahydropyran (DE-A-4 141 222).
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Synthesis routes and methods II

Procedure details

To a solution of tetrahydropyran-4,4-dicarboxylic acid diethyl ester (400 mg, 1.74 mmol) in N,N-dimethylformamide (4 mL), was added lithium iodide (1.16 g, 8.66 mmol), followed by sodium cyanide (94 mg, 1.91 mmol). The mixture was heated at 130° C. for 7 hours, 140° C. for 25 hours, after which GC analysis indicated the reaction to be >95% complete. The mixture was partitioned between 33% diethyl ether/hexanes (100 mL) and brine (25 mL). The organic layer was washed with additional brine (25 mL), dried (MgSO4) and concentrated in vacuo to afford the tetrahydropyran-4-carboxylic acid ethyl ester (253 mg, 92%). Note: Substitution of 2 equivalents of sodium acetate for 1.1 equivalents of sodium cyanide in this reaction and heating 12 hours longer provides identical results.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Nagarajan, PK Talwalker, RK Shah… - Indian Journal of …, 1985 - repository.ias.ac.in
… Treatment of ethyl tetrahydropyran-4-carboxylate with p-anisylmagnesium bromide affords the benzhydrol (19), which is dehydrated to 29. Among the compounds tested, 8b-8d show …
Number of citations: 2 repository.ias.ac.in
WH KNOTH JR - 1954 - search.proquest.com
… Reduction of Ethyl Tetrahydropyran-4-carboxylate …
Number of citations: 0 search.proquest.com
MV Rubtsov, EE Mikhlina… - Russian Chemical …, 1960 - iopscience.iop.org
… The ethyl tetrahydropyran-4-carboxylate obtained is reduced by the Bouveault method; the hydroxyl group is replaced by a bromine atom and the side-chain is lengthened by two …
Number of citations: 12 iopscience.iop.org
DP Young - 1963 - search.proquest.com
In the past decade the organic chemist has become increasingly aware of the compounds of carbon and all of the other elements in the periodic table. As a result, a large cy or new and …
Number of citations: 0 search.proquest.com
K Nagarajan, PK Talwalker… - Indian Journal …, 1985 - Council of Scientific & Industrial …
Number of citations: 3

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